

Application Notes: (S)-AM-9022 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-AM-9022

Cat. No.: B12386693

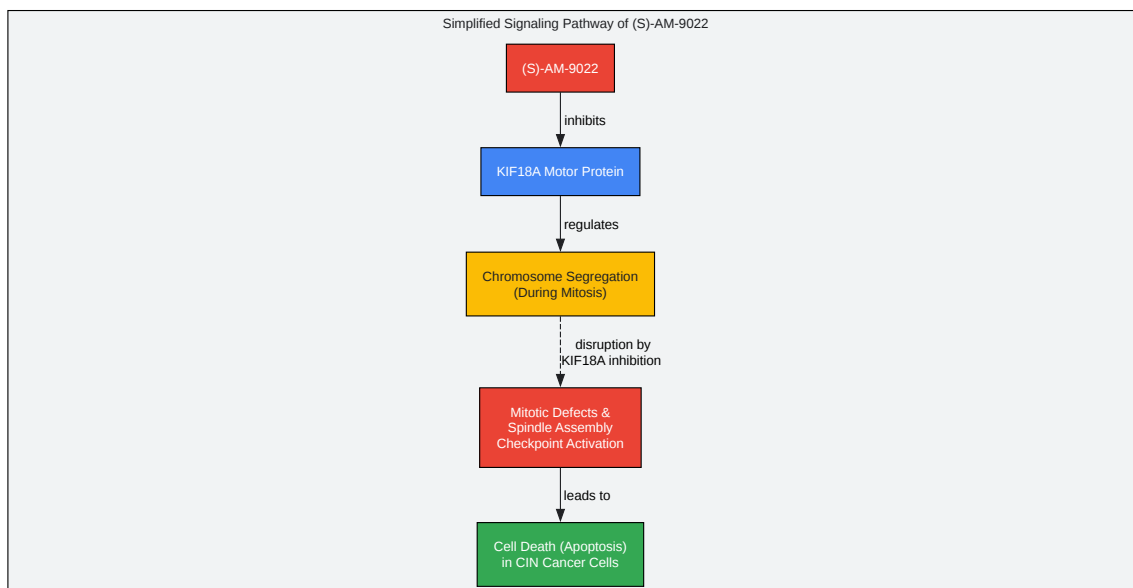
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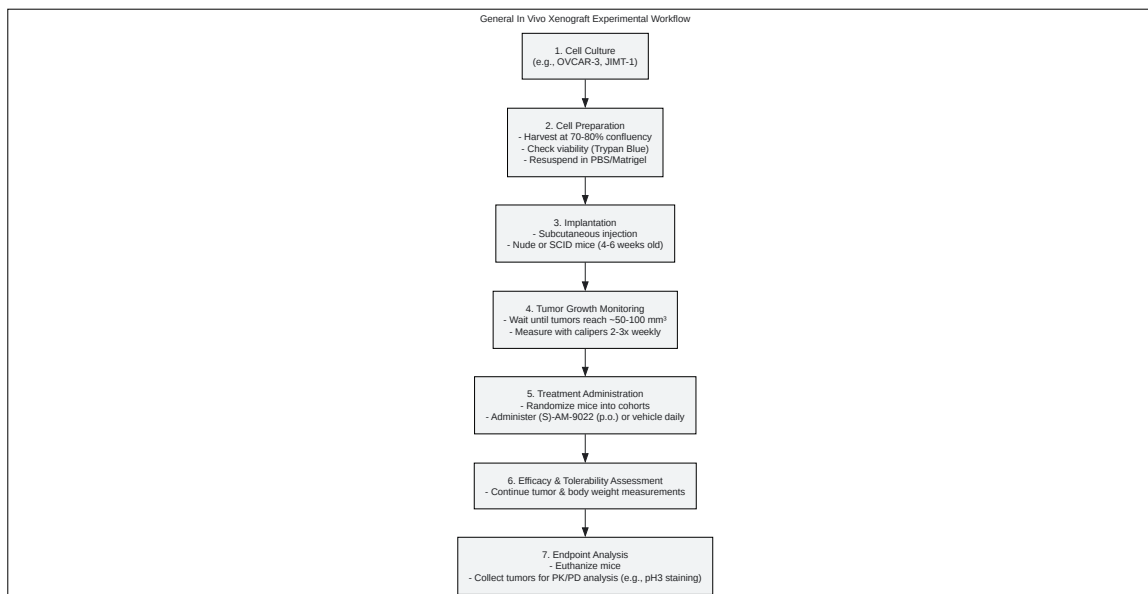
(S)-AM-9022 is the S-enantiomer of AM-9022, a potent and selective, orally active inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein crucial for regulating chromosome alignment during cell division.[3] Its inhibition leads to the activation of the mitotic checkpoint and subsequent cell death, particularly in cancer cells characterized by chromosomal instability (CIN).[4][5][6] This makes **(S)-AM-9022** a promising therapeutic agent for aggressive cancers with high frequencies of CIN and TP53 mutations, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[4][5][6]

Preclinical studies using human cancer cell line-derived xenograft (CDX) models in mice have demonstrated significant anti-cancer effects of AM-9022 at well-tolerated doses.[1][5] The compound has shown the ability to inhibit tumor growth and, in some cases, induce complete tumor regression.[1][5]

Mechanism of Action

(S)-AM-9022 targets the KIF18A motor protein.[2] In chromosomally unstable cancer cells, which are highly dependent on KIF18A for proper chromosome segregation, inhibition of this protein leads to mitotic defects, activation of the spindle assembly checkpoint, prolonged mitosis, and ultimately, cell death.[3][4][5] This selective vulnerability provides a therapeutic window, as KIF18A inhibitors have been shown to have minimal detrimental effects on normal human bone marrow cells in culture, unlike other anti-mitotic agents.[4][5][6] A key pharmacodynamic biomarker for KIF18A inhibition in vivo is an increase in the mitotic marker phospho-histone H3 (pH3).[1][5]





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- To cite this document: BenchChem. [Application Notes: (S)-AM-9022 in In Vivo Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386693#s-am-9022-in-vivo-xenograft-model-in-mice]

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